7,8-Dihydroquinoline-2,6(1H,5H)-dione
Description
Significance of Quinoline-Based Heterocycles in Synthetic and Medicinal Chemistry
Quinoline (B57606), a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. vedantu.comwikipedia.org Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. orientjchem.orgrsc.orgnih.gov The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune its biological and physical properties. researchgate.net This has led to the development of a wide array of synthetic methodologies aimed at creating diverse quinoline-based compounds. nih.gov The ability of the quinoline nucleus to serve as a scaffold for drug design is evident in numerous clinically used drugs, underscoring its enduring importance in the quest for new therapeutic agents. researchgate.net
Structural Characteristics of the Quinoline Core and its Dihydrogenated Dione (B5365651) Derivatives
The fundamental structure of quinoline is a planar, aromatic system with a nitrogen atom that imparts basic properties. vedantu.com The fusion of a benzene and pyridine ring creates a unique electronic distribution, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. uop.edu.pkpurdue.edu
The introduction of partial saturation (dihydrogenation) and two ketone functionalities (dione) to the quinoline core dramatically alters its three-dimensional shape, electronic properties, and potential biological activity. These modifications transform the planar, aromatic scaffold into a non-planar, more flexible structure. The positions of the double bonds and the carbonyl groups in the dihydrogenated dione derivatives are crucial in defining the specific isomer and its chemical character.
Current Landscape of Research on Dihydroquinolinediones
Research into dihydroquinolinediones has primarily concentrated on a few specific isomers, with their synthetic accessibility and observed biological activities driving the focus of scientific inquiry.
The most extensively studied isomers are the 5,8-quinolinediones and, to a lesser extent, the 2,5-quinolinediones.
5,8-Quinolinediones: This class of compounds, also known as quinolinequinones, has been the subject of considerable research. nih.gov Natural and synthetic 5,8-quinolinediones exhibit a wide range of biological effects, including potent anticancer, antibacterial, antifungal, and antimalarial activities. nih.govmdpi.com The 5,8-dione scaffold is recognized as being crucial for their biological effect, and extensive research has been conducted on the structure-activity relationships of derivatives substituted at the C-6 and C-7 positions. mdpi.com Some of these compounds have been investigated as inhibitors of cell division cycle 25 (CDC25) phosphatases, which are key regulators of the cell cycle, highlighting their potential in cancer therapy. tmu.edu.twnih.gov
7,8-Dihydroquinoline-2,5(1H,6H)-diones: There is also a body of research focused on the synthesis and utility of 7,8-dihydroquinoline-2,5(1H,6H)-dione. Synthetic methods have been developed for this scaffold, often starting from 3-aminocyclohex-2-enone and methyl propiolate. prepchem.com These compounds have been utilized as intermediates in the synthesis of other functionalized quinolines. prepchem.com Efficient one-pot syntheses from Morita-Baylis-Hillman adduct acetates have also been reported. researchgate.net
In stark contrast to the well-documented 5,8- and 2,5-dione isomers, a comprehensive survey of the scientific literature reveals a significant void in the research concerning 7,8-Dihydroquinoline-2,6(1H,5H)-dione . While some chemical suppliers list the compound, indicating its existence, dedicated studies on its synthesis, characterization, and potential applications are conspicuously absent. guidechem.com
This lack of information presents a clear research gap and a corresponding opportunity. The unique arrangement of the carbonyl groups and the saturation in the this compound isomer suggests that it may possess distinct chemical and physical properties compared to its more studied counterparts. This could translate into novel biological activities or utility as a unique building block in organic synthesis.
The exploration of this uncharted territory could involve:
Development of novel synthetic routes: Devising efficient and scalable methods for the synthesis of the this compound scaffold is a primary and essential step.
Thorough characterization: Detailed spectroscopic and crystallographic analysis would be necessary to fully elucidate its structural and electronic features.
Investigation of its chemical reactivity: Understanding how this isomer behaves in various chemical transformations would open avenues for creating a library of new derivatives.
Screening for biological activity: Given the broad bioactivities of other quinoline derivatives, screening this compound and its derivatives against a range of biological targets could uncover new therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
1,5,7,8-tetrahydroquinoline-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1,4H,2-3,5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSXYHEEPFNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710484 | |
| Record name | 1,5,7,8-Tetrahydroquinoline-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-15-2 | |
| Record name | 1,5,7,8-Tetrahydro-2,6-quinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,7,8-Tetrahydroquinoline-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the 7,8 Dihydroquinoline 2,6 1h,5h Dione Scaffold and Its Analogues
Classical and Retrosynthetic Approaches to Dihydroquinolinedione Systems
Traditional synthetic strategies for dihydroquinolinedione systems often rely on well-established ring-forming reactions and condensation protocols. These methods provide a foundational understanding of how the bicyclic scaffold can be constructed from simpler, readily available precursors.
Ring-Closing Reactions for Dihydroquinoline Formation
Ring-closing reactions are a cornerstone in the synthesis of heterocyclic systems, including the dihydroquinoline core. A common retrosynthetic analysis involves disconnecting the bonds of the dihydropyridinone ring to reveal acyclic precursors.
A classical approach for a closely related isomer, 7,8-dihydro-2,5-quinoline-dione, involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate. researchgate.net This reaction proceeds via a conjugate addition of the enamine to the electron-deficient alkyne, followed by an intramolecular cyclization and tautomerization to yield the final bicyclic dione (B5365651) structure. This method exemplifies a typical ring-closure strategy where a C6-N precursor (the enaminone) is combined with a three-carbon unit to form the heterocyclic ring.
The general principle of intramolecular cyclization is also seen in the synthesis of dihydroquinolin-2(1H)-ones (DHQOs) from α,β-unsaturated N-arylamides. rsc.org This transformation can be promoted by strong Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids such as aluminum chloride (AlCl₃), which facilitate an intramolecular Friedel-Crafts alkylation. rsc.org Although this specific example leads to a different oxidation state and substitution pattern, the underlying strategy of forming a key carbon-carbon bond to close the heterocyclic ring is a fundamental concept applicable to the synthesis of the dione scaffold.
Condensation and Cyclization Protocols Utilizing Precursors to the Dione Moiety
Building the dihydroquinolinedione scaffold through the condensation of multiple components is a highly effective and modular approach. One of the most relevant and well-documented methods for a close analogue involves the reaction of Morita-Baylis-Hillman (MBH) adduct acetates with cyclohexane-1,3-diones in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). lookchem.com
This reaction is believed to proceed through a cascade of events:
Michael Addition: The cyclohexane-1,3-dione, acting as a soft nucleophile, attacks the α,β-unsaturated system of the Morita-Baylis-Hillman adduct.
Condensation: Ammonium acetate provides the nitrogen atom required for the heterocycle, likely forming an enamine intermediate with the cyclohexane-1,3-dione.
Intramolecular Cyclization: The newly formed enamine then attacks an internal electrophilic center, leading to the closure of the second ring.
Dehydration/Tautomerization: Subsequent loss of water and tautomerization result in the formation of the stable 2-hydroxy-7,8-dihydroquinolin-5(6H)-one, which exists in tautomeric equilibrium with the 7,8-dihydroquinoline-2,5(1H,6H)-dione. lookchem.com
A Chinese patent describes a similar strategy, reacting a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base, followed by the addition of ammonium acetate or aqueous ammonia to furnish 7,8-dihydroquinolin-5(6H)-one derivatives. nih.gov These condensation protocols are powerful because they assemble the complex bicyclic core from three distinct components in a convergent manner.
Modern and Sustainable Synthetic Strategies
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of one-pot sequences, advanced catalytic systems, and green reaction conditions for the synthesis of dihydroquinolinediones.
One-Pot Reaction Sequences for Enhanced Efficiency
The synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-diones and their 2-hydroxy tautomers from Morita-Baylis-Hillman adduct acetates is a prime example of an efficient one-pot process. lookchem.com This method combines the initial Michael addition, condensation with an amine source, and the final cyclization/dehydration cascade in a single operation. Similarly, a patented method describes a "one-pot method" for preparing 3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one by reacting the corresponding Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, a base, and ammonium acetate at elevated temperatures. nih.gov
The development of one-pot sequential syntheses further expands this concept. For instance, alkenylated dihydroquinolinones have been prepared from saturated ketones through a sequence of dehydrogenation, cyclization, oxidation, and α-alkenylation in a deep eutectic solvent (DES) medium. nih.gov While the final product is different, this demonstrates the power of one-pot methodologies to construct complex quinoline-based scaffolds from simple, readily available starting materials. nih.gov
Catalytic Approaches in Dihydroquinolinedione Synthesis (e.g., BiCl₃-catalyzed, proline catalysis, copper(I) salt catalysis)
Catalysis is central to modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity under mild conditions.
Bismuth(III) Chloride (BiCl₃) Catalysis : Bismuth(III) chloride is an inexpensive, low-toxicity, and water-tolerant Lewis acid catalyst. lookchem.comresearchgate.netnih.gov It has been effectively used in the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate under microwave irradiation. nih.gov In this reaction, BiCl₃ activates the carbonyl groups, facilitating the key nucleophilic attack and subsequent cyclization steps. nih.gov Its role as a catalyst for Friedel-Crafts type reactions also suggests its utility in intramolecular cyclizations to form the quinoline (B57606) ring system. lookchem.comresearchgate.net
Proline Catalysis : L-proline is a simple amino acid that has emerged as a powerful organocatalyst for a wide range of asymmetric reactions. Its bifunctional nature (acting as both a Brønsted acid and base) allows it to activate substrates through enamine or iminium ion intermediates. In the context of dihydroquinolinedione synthesis, proline could catalyze the initial Michael addition between a dione precursor and an α,β-unsaturated electrophile, a key step in building the molecular framework.
Copper(I) Salt Catalysis : Copper catalysts are versatile and have been employed in numerous C-C and C-N bond-forming reactions. A copper(I) salt has been noted as a catalyst for the cyclization of an intermediate derived from a Baylis-Hillman adduct to form a thiopyran derivative, a reaction analogous to the formation of the dihydroquinolinedione ring. lookchem.com Furthermore, CuI-catalyzed intramolecular N-arylation is a powerful method for constructing fused nitrogen heterocycles, including those synthesized under microwave irradiation. wright.edu
The following table summarizes representative catalytic approaches for synthesizing related quinolinone structures.
| Catalyst | Precursors | Product Type | Key Features | Reference(s) |
| BiCl₃ | β-enaminones, Diethyl malonate | 4-Hydroxy-2-quinolone analogues | Green synthesis, Microwave-assisted, Good yields (51–71%) | rsc.orgnih.gov |
| Copper(I) | Baylis-Hillman adducts, β-aroylthioamide | Thiopyran derivative (analogue) | Catalyst for cyclization | lookchem.com |
| CuI | 2-haloaryl precursors | 5,6-dihydroindolo[1,2-a]quinoxalines | Intramolecular N-arylation, Microwave-assisted, High yields (83-97%) | wright.edu |
Microwave-Assisted and Solvent-Free Reaction Conditions
Green chemistry principles encourage the reduction or elimination of hazardous solvents and the use of alternative energy sources to drive reactions.
Solvent-Free Reactions : Performing reactions without a solvent (neat) can significantly reduce chemical waste and simplify product purification. The one-pot synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman adducts is notably effective under solvent-free conditions. lookchem.com Similarly, various polyhydroquinoline derivatives have been synthesized via Hantzsch condensation under solvent-free conditions using a heterogeneous catalyst.
Microwave-Assisted Synthesis : Microwave irradiation has become a popular tool in organic synthesis as it can dramatically reduce reaction times, increase product yields, and enhance selectivity through rapid and uniform heating. The BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues is successfully performed under microwave irradiation, with reaction times as short as 5-13 minutes. nih.gov This technology has been applied to a wide variety of related heterocyclic syntheses, including quinoxalines and pyrazoles, demonstrating its broad utility and efficiency. researchgate.net
The following table highlights examples of sustainable synthetic methods.
| Method | Reaction | Key Advantages | Reference(s) |
| Solvent-Free | Synthesis of dihydroquinoline-2,5-diones from MBH adducts | Reduced waste, simplified work-up | lookchem.com |
| Microwave-Assisted | BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolones | Rapid reaction times (5-13 min), high efficiency | nih.gov |
| Microwave-Assisted | CuI-catalyzed intramolecular N-arylation | Short reaction times (45-60 min), excellent yields | wright.edu |
Functionalization and Derivatization during Synthesis
The introduction of functional groups onto the 7,8-dihydroquinoline-2,6(1H,5H)-dione framework can be achieved either by using appropriately substituted precursors that assemble into the final ring system or by direct modification of the pre-formed scaffold. These approaches allow for a high degree of molecular diversity.
Introduction of Substituents at Varying Positions of the Dihydroquinoline-2,6(1H,5H)-dione Scaffold
The dihydroquinolinedione scaffold offers several positions for substitution, including the nitrogen atom (N-1) and various carbon atoms on both rings. The choice of synthetic strategy directly influences the positions that can be functionalized.
One-pot synthesis methodologies are particularly effective for creating substituted derivatives. For instance, a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and their tautomers, 7,8-dihydroquinoline-2,5(1H,6H)-diones, have been synthesized from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and either ammonium acetate or primary amines. researchgate.net This method, conducted under solvent-free conditions, allows for the incorporation of substituents derived from the starting materials, such as arylmethyl groups at the 3-position. researchgate.net A related patented method describes the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base, followed by treatment with ammonium acetate, to yield various substituted 7,8-dihydroquinolin-5(6H)-one derivatives. google.com
Post-synthesis modification is another key strategy. For example, the core structure of 7,8-dihydro-2,5-quinoline-dione can be synthesized and then subjected to further reactions. One documented procedure involves the bromination of a 2-chloro-7,8-dihydro-5-quinolinone intermediate at the 6-position using bromine in chloroform. prepchem.com This demonstrates the ability to selectively functionalize the carbocyclic ring of the scaffold after its initial formation.
Multi-component reactions also provide a powerful route to substituted dihydroquinolines. The reaction between the natural benzoquinone embelin (B1684587), various anilines, and aromatic aldehydes can produce complex dihydroacridine-dione structures, which are related polycyclic systems. nih.gov This approach highlights how multiple substituents can be introduced in a single synthetic operation through the careful selection of diverse starting components. nih.gov
The following table summarizes various substitution patterns achieved on the dihydroquinolinedione scaffold and related structures.
| Position(s) | Substituent(s) | Synthetic Method | Starting Materials | Reference |
| 3-Position | Arylmethyl | One-pot reaction | Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, ammonium acetate | researchgate.net |
| 6-Position | Bromo | Halogenation | 2-chloro-7,8-dihydro-5-quinolinone, Bromine | prepchem.com |
| N-1, 3, 4-Positions | Phenyl, Nitrophenyl, etc. | Multi-component reaction (electrocyclic ring closure) | Embelin, Anilines, Aromatic aldehydes | nih.gov |
| Various | Alkyl, Aryl | Base-catalyzed condensation & cyclization | Baylis-Hillman adducts, 1,3-Cyclohexanedione derivatives, Ammonium acetate | google.com |
Control of Regioselectivity and Stereoselectivity in Dihydroquinolinedione Synthesis
Achieving control over the specific arrangement of atoms is paramount in modern organic synthesis. For dihydroquinolinediones, this involves directing where substituents are placed (regioselectivity) and controlling their spatial orientation (stereoselectivity).
Regioselectivity , or the control of the site of reaction, is often dictated by the chosen synthetic route and the inherent reactivity of the intermediates. The synthesis of 7,8-dihydro-2,5-quinoline-dione from 3-aminocyclohex-2-enone and methyl propiolate is an example of a regioselective annulation reaction where the reactants combine in a specific orientation to form the desired bicyclic system. prepchem.com
In more complex systems, regioselectivity can be a significant challenge. For instance, in the synthesis of related heterocyclic diones like dihydroimidazo[5,1-c] prepchem.comnih.govresearchgate.nettriazine-3,6(2H,4H)-diones, the construction of the triazine ring requires careful control. nih.govresearchgate.net Researchers found that direct reaction of certain precursors with hydrazine (B178648) failed or led to undesired isomers. nih.gov Success was achieved through a multi-step sequence involving sequential N-alkylation of a hydantoin (B18101) precursor, followed by a regioselective thionation and a final, controlled cyclization step. nih.govresearchgate.net This principle of using a defined sequence of reactions to block certain reactive sites and activate others is a fundamental strategy for ensuring regiochemical control in the synthesis of complex heterocycles.
Stereoselectivity , the control over the 3D arrangement of atoms, is crucial when chiral centers are formed during the synthesis. The synthesis of dihydroquinolin-2(1H)-ones, a related structural class, offers insights into achieving stereocontrol. Copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides has been shown to produce exclusively trans-configured dihydroquinolin-2(1H)-ones, indicating a high degree of diastereoselectivity. mdpi.com The reaction mechanism favors a specific transition state that leads to the observed stereochemical outcome.
General principles of stereoselective synthesis are highly applicable. youtube.com The electrophilic addition of halogens to an alkyne precursor, a potential step in some synthetic routes, typically proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack occurs from the opposite face (anti-addition), resulting in a trans-dihaloalkene with predictable stereochemistry. nih.gov For reactions involving the creation of new stereocenters, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they are removed, yielding an enantiomerically enriched product. youtube.com
The following table outlines strategies used to control selectivity in the synthesis of dihydroquinolinediones and related heterocycles.
| Selectivity Type | Synthetic Strategy | Controlling Factors | Outcome | Reference |
| Regioselectivity | Sequential Alkylation & Cyclization | Stepwise introduction of substituents and use of specific cyclization conditions to favor one constitutional isomer. | Formation of a specific dihydroimidazo[5,1-c] prepchem.comnih.govresearchgate.nettriazine-3,6(2H,4H)-dione isomer. | nih.gov, researchgate.net |
| Regioselectivity | Annulation Reaction | Inherent reactivity and orientation of 3-aminocyclohex-2-enone and methyl propiolate. | Formation of 7,8-dihydro-2,5-quinoline-dione. | prepchem.com |
| Stereoselectivity | Tandem Radical Cyclization | Use of a copper catalyst and the geometry of the transition state. | Exclusive formation of trans-dihydroquinolin-2(1H)-ones. | mdpi.com |
| Stereoselectivity | Electrophilic Addition | Formation of a cyclic halonium intermediate followed by SN2-like backside attack. | trans-addition of halogens across a double or triple bond. | nih.gov |
Chemical Reactivity and Transformations of 7,8 Dihydroquinoline 2,6 1h,5h Dione
Elucidation of Reaction Mechanisms within the Dione (B5365651) System
While specific mechanistic studies on 7,8-dihydroquinoline-2,6(1H,5H)-dione are not available, the reaction mechanisms can be inferred from its structural components. The dione system presents both nucleophilic and electrophilic centers. The carbonyl groups are electrophilic and susceptible to attack by nucleophiles. The α-carbons can be deprotonated to form enolates, which are potent nucleophiles.
For instance, the formation of related dihydroquinoline systems often proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization, highlighting the diverse mechanistic pathways this scaffold can participate in. nih.gov The synthesis of various dihydroquinolin-2(1H)-ones through radical addition/cyclization of N-arylcinnamamides further illustrates the potential for radical-mediated transformations. ambeed.com
Functional Group Interconversions on the Dihydroquinoline-2,6(1H,5H)-dione Scaffold
The dione and lactam functionalities within the molecule are amenable to a range of interconversions, allowing for the synthesis of diverse derivatives.
The dihydroquinoline core can be aromatized to the corresponding quinoline (B57606). For a series of dihydroquinoline-embelin derivatives, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) was found to be effective, providing the quinoline products in moderate to good yields. nih.govacs.org It is anticipated that this compound would undergo a similar oxidation to furnish the corresponding quinoline-2,6-dione.
The carbonyl groups of the dione are susceptible to reduction. While no specific examples for the title compound are documented, the reduction of related quinolinones has been achieved using various reducing agents. For example, in the synthesis of fused tetracyclic quinoline derivatives, a dione was reduced with sodium borohydride. prepchem.com The selective reduction of one carbonyl group over the other or the lactam would likely depend on the choice of reagent and reaction conditions.
Table 1: Oxidation of Dihydroquinoline Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|
The dihydroquinoline-2,6-dione scaffold is expected to undergo substitution reactions, although specific examples are lacking. Nucleophilic substitution is more likely to occur on derivatives of the core structure that have been functionalized with leaving groups. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chloro group can be displaced by various nucleophiles, including amines, thiols, and azide (B81097) ions. acs.orgmdpi.com
Electrophilic substitution on the dihydroquinoline-2,6-dione core is less straightforward. The electron-withdrawing nature of the carbonyl and lactam groups deactivates the ring system towards electrophilic attack. However, reactions at the enolizable α-carbons are possible. For example, the bromination of 7,8-dihydro-2,5-quinoline-dione at the C6 position has been reported. nih.gov
Table 2: Nucleophilic Substitution on a Related Chloroquinoline
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | acs.org |
Annulation and Ring Expansion Reactions to Form Fused Heterocycles
The reactive nature of the dione system in dihydroquinolinones makes it a valuable precursor for the construction of more complex, fused heterocyclic systems. For example, 4-hydrazinylquinolin-2(1H)-ones, upon heating in pyridine (B92270), undergo an autoxidative dimerization and cyclization to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. This type of transformation highlights the potential of the dihydroquinoline-dione scaffold to serve as a building block for polycyclic structures. Similarly, the reaction of dithioloquinolines with oxalyl chloride can lead to the annulation of a pyrrole-1,2-dione fragment.
Derivatization Strategies for Enhancing Molecular Diversity
The nitrogen atom of the lactam in the dihydroquinoline-2,6-dione is a key site for derivatization. N-alkylation and N-acylation are common strategies to introduce molecular diversity. While direct examples for the title compound are not available, the acylation of the nitrogen in the related 4,5-dihydro-1H- ambeed.comnih.govdithiolo[3,4-c]quinoline-1-thione system has been demonstrated using various acyl chlorides. This suggests that this compound would readily undergo similar reactions.
Alkylation can also occur at the carbon centers via the formation of enolates. The reactivity would be dictated by the choice of base and alkylating agent, allowing for regioselective functionalization at the C-5 or C-7 positions.
Table 3: N-Acylation of a Related Dihydroquinoline Derivative
| Starting Material | Acylating Agent | Product | Yield (%) | Reference |
|---|
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling on halogenated derivatives)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. libretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and non-toxic boronic acid reagents. libretexts.orgresearchgate.netnih.gov
While specific literature on the Suzuki-Miyaura coupling of this compound itself is not extensively detailed, the reaction is widely and successfully applied to halogenated quinoline, tetrahydroquinoline, and related heterocyclic scaffolds. researchgate.netnih.gov The synthesis of necessary precursors, such as halogenated dihydroquinolinones, has been documented. For instance, 3-aminocyclohex-2-enone can be reacted to form a dihydroquinoline-dione, which is subsequently halogenated to produce intermediates like 2-chloro-6-bromo-7,8-dihydro-5-quinolinone, a suitable substrate for cross-coupling. prepchem.com
Research on related structures provides significant insight into the potential reactivity of halogenated this compound derivatives. A study on the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids demonstrated high yields of the corresponding aryl-substituted products. researchgate.net The reactions, catalyzed by dichlorobis(triphenylphosphine)palladium(II), efficiently produced 6-aryl- and 6,8-diaryl-tetrahydroquinolines. researchgate.net
| Halogenated Substrate | Arylboronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 81% |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 6-[4-(Trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | 75% |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 78% |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 6,8-Bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 72% |
Furthermore, studies on di-halogenated systems reveal important aspects of regioselectivity. In the case of 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one, a related heterocyclic system, it was observed that Suzuki-Miyaura coupling at the C7 position is significantly faster than at the C5 position. nih.gov This selectivity offers a strategic advantage for synthesizing differentially substituted products. This phenomenon is attributed to the potential interaction of the lone electron pair on the nearby nitrogen atom (N4) with the metal catalyst, influencing the reactivity at adjacent sites. nih.gov A double cross-coupling could be achieved to yield disubstituted products in high yields. nih.gov
| Arylboronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 2-Thiopheneboronic acid | Pd(OAc)₂ / Na₂CO₃ | 5,7-Di(thiophen-2-yl)deoxyvasicinone | 98% |
| 3-Thiopheneboronic acid | Pd(OAc)₂ / Na₂CO₃ | 5,7-Di(thiophen-3-yl)deoxyvasicinone | 89% |
| Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 5,7-Diphenyldeoxyvasicinone | 74% |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 5,7-Bis(4-fluorophenyl)deoxyvasicinone | 93% |
Tautomerism and Isomerism within the Dihydroquinoline-2,6(1H,5H)-dione System and its Analogues
The structural framework of this compound allows for several forms of isomerism, including tautomerism, constitutional isomerism, and stereoisomerism. These phenomena are critical for understanding the compound's chemical properties and potential biological activity.
Tautomerism: The molecule possesses two key functionalities that can exhibit tautomerism: the lactam (cyclic amide) and the β-dicarbonyl-like system.
Amide-Imidic Acid Tautomerism: The quinolin-2-one portion of the molecule can exist in equilibrium between the amide form (lactam) and the imidic acid form (lactim), where the proton migrates from the nitrogen to the carbonyl oxygen. This is a common feature of quinolin-2(1H)-ones and related heterocycles. mdpi.com
Keto-Enol Tautomerism: The 6-oxo group, being part of a cyclic ketone, can tautomerize to its corresponding enol form, creating a hydroxyl group at the C6 position and a double bond within the carbocyclic ring (C5-C6 or C6-C7).
Studies on analogous systems, such as 7-hydroxyquinoline (B1418103) derivatives used in azo dyes, provide strong evidence for the existence of tautomeric equilibria in the quinoline core. nih.govbeilstein-journals.org For example, 8-(phenyldiazenyl)quinolin-7-ol has been shown through experimental and theoretical results to exist in solution as a mixture of azo and two different hydrazone tautomers. nih.govbeilstein-journals.org This capacity for proton migration highlights the dynamic nature of the quinoline scaffold.
Isomerism:
Constitutional Isomerism: Different arrangements of the atoms can lead to constitutional isomers. A notable example is 7,8-dihydroquinoline-2,5(1H,6H)-dione, which differs from the title compound in the position of the second carbonyl group. This isomer has been successfully synthesized and is commercially available. prepchem.comresearchgate.netsigmaaldrich.com
Stereoisomerism: The introduction of substituents onto the dihydroquinoline ring can generate chiral centers, leading to the possibility of enantiomers and diastereomers. For instance, in the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones, the trans-isomer was often obtained selectively, indicating stereochemical control in the reaction process. mdpi.com The formation of specific stereoisomers was also noted during the synthesis of certain 3-arylmethyl-7,8-dihydro-6H-chromene-2,5-diones, which are structurally related. researchgate.net
| Type of Isomerism | Description | Example from Literature | Reference |
|---|---|---|---|
| Tautomerism (Amide-Imidic Acid) | Equilibrium between the lactam C=O and lactim C-OH forms in the quinolinone ring. | Proton shift in 4-hydrazinylquinolin-2(1H)-one systems. | mdpi.com |
| Tautomerism (Keto-Enol) | Equilibrium between a ketone and its corresponding enol form. | Observed in 7-hydroxyquinoline derivatives existing as mixtures of tautomers. | nih.govbeilstein-journals.org |
| Constitutional Isomerism | Compounds with the same molecular formula but different connectivity. | Synthesis of 7,8-dihydroquinoline-2,5(1H,6H)-dione. | prepchem.comresearchgate.net |
| Stereoisomerism (Diastereomers) | Stereoisomers that are not mirror images, often with different physical properties. | Selective formation of trans-3,4-disubstituted dihydroquinolin-2(1H)-ones. | mdpi.com |
Structure Activity Relationship Sar Studies of 7,8 Dihydroquinoline 2,6 1h,5h Dione Derivatives
Identification of Pharmacophore Features and Key Structural Motifs
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. For quinoline (B57606) and its derivatives, several key pharmacophoric features have been identified through computational and experimental studies. nih.govnih.gov
The core 7,8-dihydroquinoline-2,6(1H,5H)-dione structure itself presents critical features. The two ketone groups and the lactam (the N-H group in the ring) are prominent hydrogen bond donors and acceptors. The partially saturated cyclohexanone (B45756) ring provides a three-dimensional conformation that can be crucial for fitting into a target's binding pocket, while the pyridinone ring offers a planar, aromatic-like system capable of pi-pi stacking and other electronic interactions.
Pharmacophore models are often developed based on the structure of a known ligand bound to its protein target or an ensemble of active compounds. nih.gov For quinoline derivatives targeting various enzymes, common pharmacophoric features include:
Hydrogen Bond Acceptors: The carbonyl oxygens at the C2 and C6 positions are critical for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrogen Bond Donor: The N-H group at position 1 can act as a hydrogen bond donor.
Hydrophobic/Aromatic Regions: The quinoline ring system provides a significant hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions within the target protein. nih.gov
These models serve as a 3D query to screen virtual libraries for new compounds that possess the correct spatial arrangement of these features, prioritizing them for synthesis and biological testing. nih.gov
Impact of Substituent Nature and Position on Molecular Function
The biological activity of the this compound core can be finely tuned by introducing various substituents at different positions. The nature (electron-donating or electron-withdrawing) and position of these groups significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its molecular function.
Research on various quinoline and quinolinone derivatives has yielded key SAR insights:
Position 4: In related quinoline structures, substitution at the C4 position has been shown to be critical. For instance, in a series of dihydroquinoline embelin (B1684587) derivatives, the introduction of a 4-nitrophenyl group led to the best cardioprotective activities. nih.gov
Position 7: In quinoline-5,8-diones, displacement of a bromine atom at C7 with various phenoxy groups was explored to probe the lipid-binding site of sphingosine (B13886) kinase (SphK). mdpi.com The incorporation of these lipophilic tails was found to be compatible with the binding site, leading to potent inhibitors. mdpi.com
Positions 6 and 8: In a study on quinolinone-based thiosemicarbazones with antituberculosis activity, substitutions on the quinoline ring were found to be pivotal. nih.gov Methyl groups (electron-donating) at positions 6 and 8 slightly decreased activity, whereas chloro and bromo groups (electron-withdrawing) at these positions considerably increased it. nih.gov This suggests that increasing the molecular volume and reducing electronegativity at these positions enhances biological activity. nih.gov
N-Substituents: For quinoline-2-carboxamides, the nature of the substituent on the amide nitrogen greatly influences activity. Non-aromatic N-substituents generally showed lower activity than anilide (substituted phenyl) groups. researchgate.net The lipophilicity of these substituents often follows a parabolic relationship with activity, indicating an optimal value for cell permeability and target engagement. researchgate.net
The following table summarizes the observed impact of various substituents on the biological activity of quinoline-type derivatives.
| Position | Substituent | Effect on Biological Activity | Target/Activity | Reference |
| C4 | 4-Nitrophenyl | Increased activity | Cardioprotection | nih.gov |
| C6/C8 | -CH₃ (Methyl) | Slightly decreased activity | Antituberculosis | nih.gov |
| C6/C8 | -Cl (Chloro), -Br (Bromo) | Considerably increased activity | Antituberculosis | nih.gov |
| C7 | Phenoxy groups | Increased activity | Sphingosine Kinase Inhibition | mdpi.com |
| Amide-N | Cyclooctyl | High activity (optimal lipophilicity) | Photosynthetic Electron Transport (PET) Inhibition | researchgate.net |
| Amide-N | Benzyl | High activity (optimal electronic effect) | PET Inhibition | researchgate.net |
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis is the study of the different 3D shapes a molecule can adopt and their relative energies. The this compound scaffold is not planar due to its sp³-hybridized carbon atoms in the cyclohexanone ring. This ring can adopt various conformations, such as chair, boat, or twist-boat forms. The specific conformation of the ring system and the spatial orientation of its substituents are critical for how the molecule fits into the binding site of a biological target.
Studies on similar heterocyclic systems have shown that different conformations can exist in equilibrium, and the energy barrier between them can determine whether they are interchangeable at room temperature. nih.gov The thermodynamically most stable conformation is not always the one that is biologically active; sometimes, a higher-energy conformer is required to achieve the optimal fit with a protein.
Development of Predictive Models for Structure-Activity Relationships
To accelerate the drug discovery process and reduce the need for exhaustive synthesis, computational models are developed to predict the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose. nih.gov
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods to build a predictive equation. These descriptors can quantify various properties:
Electronic Properties: Electronegativity, partial charges, and frontier molecular orbital energies (HOMO/LUMO). nih.govresearchgate.net
Steric Properties: Molecular volume, surface area, and shape indices. nih.gov
Hydrophobicity: Log P (the logarithm of the partition coefficient). researchgate.net
For instance, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as key descriptors for predicting anti-TB activity. nih.gov The resulting model showed strong statistical validity (R² = 0.83), indicating a good correlation between the descriptors and the observed activity. nih.gov Similarly, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their ability to inhibit the ABCB1 transporter, a protein associated with multidrug resistance in cancer. nih.gov
These validated models can then be used to predict the activity of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates and guide the design of more potent molecules. researchgate.net
Biological Activities and Molecular Mechanisms of 7,8 Dihydroquinoline 2,6 1h,5h Dione Derivatives Focus on in Vitro and Mechanistic Studies, Excluding in Vivo or Clinical Data
Biological Activities and Molecular Mechanisms of 7,8-Dihydroquinoline-2,6(1H,5H)-dione Derivatives
Derivatives of the this compound scaffold have been the subject of various in vitro and mechanistic studies to determine their biological activities. These investigations have revealed a range of enzymatic interactions and antimicrobial properties, highlighting the potential of this chemical class as a basis for targeted therapeutic agents. The following sections detail the findings from these studies, focusing on the molecular mechanisms underlying their observed effects.
Isocitrate Dehydrogenase 1 (IDH1) Inhibition and Mutant Forms
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant factor in several cancers, including glioma and acute myeloid leukemia (AML). nih.govoup.com The wild-type IDH1 enzyme catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). oup.comportlandpress.com However, specific mutations, most commonly at the R132 residue, confer a new function (neomorphic activity) upon the enzyme. nih.gov This mutant IDH1 (mIDH1) converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG). portlandpress.comresearchgate.net The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. portlandpress.comnih.gov
Derivatives of the quinolinone scaffold have been identified as potent and selective inhibitors of these mutant IDH1 enzymes. A medicinal chemistry campaign identified a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione as a promising screening hit against the R132H and R132C mutant forms of IDH1. nih.gov This initial compound demonstrated an IC₅₀ of 1.6 μM against the R132H mIDH1 enzyme, with no significant activity against the wild-type form. nih.gov
Structure-activity relationship (SAR) studies revealed that the cyclohexanone (B45756) ring of the quinoline-dione structure is essential for its inhibitory activity, as monocyclic analogs were found to be completely inactive. nih.gov Subsequent optimization of the 1H-quinolin-2-one scaffold led to the development of potent inhibitors that bind to an allosteric site on the mIDH1 enzyme, distinct from the active site. portlandpress.com Molecular docking studies show these inhibitors forming hydrogen bonds with key residues like Leu120 and Ile128 in a hydrophobic pocket of the enzyme. nih.gov This allosteric inhibition effectively blocks the enzyme's ability to produce 2-HG. patsnap.com
| Compound Scaffold | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione | IDH1 R132H | 1.6 μM | nih.gov |
| 1H-quinolin-2-one derivatives | IDH1 R132H, R132C, R132G, R132L | Potent Inhibition (Specific values vary by derivative) | portlandpress.comnih.gov |
DT-Diaphorase (NQO1) Enzymatic Interactions
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that plays a role in detoxification by catalyzing the two-electron reduction of quinones and related compounds to their more stable hydroquinone (B1673460) forms. portlandpress.comnih.govisciii.es This process avoids the formation of unstable and reactive semiquinone radicals. portlandpress.com
Quinoline-5,8-dione derivatives have been identified as effective substrates for the NQO1 enzyme. tandfonline.comnih.gov Enzymatic studies demonstrate that the rate of conversion by NQO1 is highly dependent on the substituents on the quinoline-dione core. isciii.estandfonline.com For instance, studies on 6,7-dichloro-5,8-quinolinedione derivatives showed that introducing a formyl or hydroxyl group at the C2 position increases the enzymatic conversion rate compared to the unsubstituted or methyl-substituted parent compound. tandfonline.com
Molecular docking studies suggest that these derivatives bind within the NQO1 active site, where the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor facilitates the reduction. tandfonline.comnih.gov The specific interactions, such as the formation of hydrogen bonds between the derivative and amino acid residues like tyrosine, are influenced by the nature of the substituent at the C2 position. tandfonline.comnih.gov This indicates that the quinoline-dione scaffold can be modified to optimize its interaction with NQO1. tandfonline.comnih.govnih.gov
| Compound Derivative (6,7-dichloro-5,8-quinolinedione) | NQO1 Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) | Reference |
|---|---|---|
| Unsubstituted | 872 | tandfonline.com |
| 2-methyl | 890 | tandfonline.com |
| 2-formyl | Increased rate (specific value not provided) | tandfonline.com |
| 2-hydroxyl | Increased rate (specific value not provided) | tandfonline.com |
| 2-chloro | Increased rate (specific value not provided) | tandfonline.com |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory pathways through the production of prostaglandins (B1171923) from arachidonic acid. acs.orgnih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov
Research has identified derivatives of 5-oxo-1,4,5,6,7,8-hexahydroquinoline as selective COX-2 inhibitors. nih.gov A series of these compounds, featuring a methylsulfonyl (SO₂Me) pharmacophore, were designed and evaluated for their inhibitory activity. nih.gov In vitro studies confirmed that these derivatives were potent and selective inhibitors of the COX-2 isozyme. nih.gov Molecular modeling suggests that the effectiveness of these inhibitors stems from the interaction of the methylsulfonyl group with a secondary pocket in the COX-2 active site, involving residues such as Arg513 and Phe518. researchgate.net The presence of lipophilic substituents on the quinoline (B57606) ring was also found to be important for potent COX-2 inhibitory activity. researchgate.net
| Compound Scaffold | Target | Inhibitory Concentration (IC₅₀) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
|---|---|---|---|---|
| 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives | COX-2 | 0.05–0.11 µM | 170–703.7 | nih.gov |
| 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 | 0.043 µM | >513 | researchgate.net |
| Celecoxib (Reference Drug) | COX-2 | 0.060 µM | 405 | researchgate.net |
Chymotrypsin (B1334515) and Urease Inhibition
While extensive research on the direct inhibition of chymotrypsin and urease by this compound itself is limited, studies on related quinoline structures provide insight into the potential of this scaffold.
Chymotrypsin Inhibition: Chymotrypsin is a serine protease involved in digestion. scbt.com Substituted quinolines have been identified as non-covalent inhibitors of the chymotrypsin-like activity of the human 20S proteasome. nih.gov One study identified a substituted quinoline with an IC₅₀ of 14.4 μM for chymotryptic activity, demonstrating a "mixed-type" inhibition mechanism. nih.gov Other research has shown that various aminoquinoline derivatives can act as competitive inhibitors of α-chymotrypsin. oup.com
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.govmdpi.com Several studies have demonstrated that quinoline derivatives can be potent urease inhibitors. tandfonline.comnih.gov Specifically, quinoline-based acyl thiourea (B124793) derivatives and 6-substituted quinolin-2-one thiosemicarbazides have shown significant urease inhibitory potential, with IC₅₀ values in the low micromolar range, often exceeding the potency of the standard inhibitor thiourea. tandfonline.comnih.gov Molecular docking studies indicate that these compounds interact with the nickel ions in the urease active site, effectively blocking the enzyme's function. nih.gov
| Compound Scaffold | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Quinoline-based acyl thiourea derivatives | Urease | 1.19–18.92 µM | tandfonline.comnih.gov |
| 6-substituted quinolin-2-one thiosemicarbazides | Urease | 0.43–0.58 µM | nih.gov |
| Thiourea (Standard) | Urease | ~19.5 µM | tandfonline.comnih.gov |
Investigation of Mechanism-Based Inhibition
Mechanism-based inhibition, or suicide inhibition, is an irreversible process where an enzyme converts a substrate-like inhibitor into a reactive intermediate. nih.gov This intermediate then forms a covalent bond with the enzyme, leading to its permanent inactivation. nih.gov
The interactions of quinolinone derivatives with the enzymes discussed above are generally not mechanism-based. For example, the inhibition of mutant IDH1 is achieved through non-covalent binding to an allosteric site, which prevents the production of 2-HG but does not involve covalent modification of the enzyme. portlandpress.compatsnap.com
However, the concept is highly relevant to quinone-containing compounds and their interaction with NQO1. Studies on indolequinones, which are structurally related to quinoline-diones, have identified potent mechanism-based inhibitors of NQO1. nih.gov One such inhibitor, ES936, is reduced by NQO1 in the presence of NADH. nih.gov This enzymatic reaction causes the release of a leaving group and the formation of a highly reactive iminium species, which then covalently binds to tyrosine residues in the enzyme's active site, leading to irreversible inactivation. nih.gov Although not yet demonstrated for the specific this compound scaffold, this provides a clear precedent for the potential of related quinone structures to act as mechanism-based inhibitors of NQO1.
Furthermore, many selective COX-2 inhibitors are known to exhibit time-dependent inhibition, which involves a multi-step process where an initial reversible binding is followed by a conformational change, leading to a much more tightly bound complex. acs.org This type of slow, tight-binding inhibition shares characteristics with, but is distinct from, covalent mechanism-based inactivation.
Antimicrobial Activities: Molecular Basis (e.g., Antibacterial, Antiviral)
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. researchgate.net Derivatives of quinoline and quinoline-dione have demonstrated a range of antibacterial and antiviral activities through various molecular mechanisms.
Antibacterial Activity: The antibacterial effects of quinoline derivatives are multifaceted. Some function as peptide deformylase (PDF) inhibitors; PDF is an essential bacterial enzyme, making it a viable target for antibiotics. figshare.com Other derivatives, such as 7-bromoquinoline-5,8-dione, are synthesized by incorporating aryl sulfonamides, which can interfere with folate synthesis by inhibiting dihydropteroate (B1496061) synthase. researchgate.net The well-known fluoroquinolone class of antibiotics, which are structurally related, function by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. patsnap.com Additionally, the quinone moiety itself can exert antimicrobial effects by inducing oxidative stress through the production of reactive oxygen species and by causing direct damage to the bacterial cell membrane. researchgate.net
| Compound Scaffold | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12–50 µg/mL | figshare.com |
| 7-bromoquinoline-5,8-dione-sulphonamide derivatives | K. pneumonia, S. typhi | 0.80–1.00 mg/mL | researchgate.net |
| 8-nitrofluoroquinolone derivatives | S. aureus | ~2–5 µg/mL | patsnap.com |
Antiviral Activity: Quinoline derivatives have also been investigated for their antiviral properties against a variety of viruses. nih.govresearchgate.net The mechanisms of action can involve targeting viral proteins essential for replication. For example, certain derivatives have been shown to inhibit viral helicases, which are enzymes that unwind viral nucleic acids, or structural proteins like VP1, thereby preventing viral replication and assembly. researchgate.net While specific studies on the antiviral actions of this compound are not extensively documented, the broad antiviral activity of the general quinoline scaffold suggests a potential avenue for further investigation. researchgate.net
Antiproliferative Activities: Cellular and Molecular Effects
The antiproliferative effects of this compound derivatives and related quinolinone structures have been a significant area of investigation. These compounds have demonstrated the ability to suppress the growth of cancer cells through various cellular and molecular mechanisms.
Several studies have highlighted the capacity of quinolinone derivatives to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
One study synthesized novel 8-phenyltetrahydroquinolinone derivatives and found that compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) was particularly cytotoxic to lung (A549) and colon (HTC-116) cancer cell lines. nih.gov Mechanistic analysis revealed that this compound induced cell cycle arrest at the G2/M phase, subsequently leading to apoptosis through both the intrinsic and extrinsic pathways. nih.gov Similarly, other research has shown that certain bis(2,6-dioxopiperazine) derivatives can cause cell cycle arrest in the late G2 phase or prophase. nih.gov
Another investigation into new quinoline and isatin (B1672199) derivatives identified a compound, referred to as compound 7 ((Z)-2-(5-((6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)-N-phenylacetamide), that induced apoptosis in Caco-2 cells. nih.gov This was evidenced by the significant downregulation of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin, alongside the upregulation of the TGF gene. nih.gov Furthermore, chromone-based compounds linked to a triazole ring have been shown to induce G2/M arrest in breast and prostate cancer cells. nih.gov
Table 1: Effects of Quinolinone Derivatives on Cell Cycle and Apoptosis
| Compound | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung), HTC-116 (Colon) | G2/M phase cell cycle arrest, induction of intrinsic and extrinsic apoptosis pathways. | nih.gov |
| (Z)-2-(5-((6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)-N-phenylacetamide (compound 7) | Caco-2 (Colon) | Downregulation of Bcl2, Bcl-xl, Survivin; upregulation of TGF; apoptosis induction. | nih.gov |
| MST-16 (bis(2,6-dioxopiperazine) derivative) | L1210 (Leukemia) | Cell cycle arrest in late G2 phase or prophase. | nih.gov |
| Chromone-triazole dyads (compounds 2a and 2b) | T-47D, MDA-MB-231 (Breast), PC3 (Prostate) | G2/M arrest. | nih.gov |
A key mechanism underlying the antiproliferative activity of some quinolinone derivatives is the inhibition of specific oncogenic proteins. A prominent target is the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor crucial for the survival of certain lymphomas, particularly diffuse large B-cell lymphomas (DLBCL). nih.govresearchgate.net
Researchers have developed quinolinone-based compounds as inhibitors of the BCL6 protein-protein interaction with its corepressors. nih.gov By blocking this interaction, these inhibitors can reactivate repressed genes involved in cell cycle control and cell death, leading to the suppression of lymphoma cell growth. nih.govresearchgate.net Optimization of a tricyclic quinolinone series led to the discovery of potent BCL6 inhibitors with improved cellular potency. nih.gov Starting with a quinolinone scaffold that had an initial IC₅₀ of 2.7 μM, systematic optimization resulted in compounds with significantly improved activity. nih.gov These efforts highlight the potential of the quinolinone core in designing targeted anticancer agents. nih.gov
Other Investigated Biological Modulations at the Molecular Level
Beyond direct antiproliferative effects, derivatives of the quinoline scaffold have been evaluated for other molecular modulatory activities.
The quinoline framework is recognized as a template for developing novel anti-inflammatory agents. nih.gov Derivatives have been shown to inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE). nih.gov For instance, certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been investigated as potential anti-inflammatory compounds through the inhibition of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses. researchgate.net Some dithioloquinolinethione derivatives have also demonstrated anti-inflammatory activity comparable to the reference drug indomethacin. mdpi.com
Inhibition of α-glucosidase is a key therapeutic strategy for managing type II diabetes mellitus, as it delays carbohydrate digestion and glucose absorption. nih.govnih.gov Several studies have identified quinoline derivatives as potent inhibitors of this enzyme. nih.govnih.govresearchgate.net
A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives featuring a quinoline-related core were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Many of these compounds exhibited potent inhibition, with IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose. nih.gov For example, compound 6k from this series showed an IC₅₀ value of 5.44 ± 0.13 μM. nih.gov Another study on quinoline-oxadiazole Schiff base derivatives reported compounds with IC₅₀ values ranging from 2.60 to 102.12 μM. researchgate.net These findings underscore the potential of the quinoline scaffold in the design of new α-glucosidase inhibitors.
Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives
| Compound Series | Most Potent Compound Example | IC₅₀ Value (μM) | Standard (Acarbose) IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione/Rhodanine Derivatives | Compound 6k | 5.44 ± 0.13 | 817.38 ± 6.27 | nih.gov |
| Quinoline-Oxadiazole Schiff Bases | Compound 24 | 2.60 ± 0.01 | 38.25 ± 0.12 | researchgate.net |
| Quinoline-Oxadiazole Schiff Bases | Compound 27 | 2.60 ± 0.01 | 38.25 ± 0.12 | researchgate.net |
cGMP Pathway Modulation
The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial intracellular cascade involved in a multitude of physiological processes. This pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclase (GC) enzymes. There are two major forms of GC: the soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and the particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides. mdpi.com
Once synthesized, cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream protein targets. This phosphorylation cascade can lead to diverse cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal communication. plos.org The cGMP signal is terminated by the action of phosphodiesterase (PDE) enzymes, which hydrolyze cGMP to GMP. plos.org
In the context of vascular smooth muscle cells (VSMCs), the NO-cGMP-PKG signaling axis has been extensively studied. nih.gov It is known to trigger VSMC relaxation. nih.gov Furthermore, this pathway is implicated in modulating VSMC phenotype, with evidence suggesting it can influence proliferation and the expression of marker proteins. nih.gov For instance, in vitro studies on cultured neurospheres have indicated that cGMP-enhanced neurogenesis may occur through the PI3-K/Akt/GSK-3 pathway. nih.gov
Despite the well-established importance of the cGMP pathway, there is currently no published research directly investigating the effects of this compound or its close derivatives on any components of this signaling cascade.
Receptor Binding and Signaling Pathway Interference (e.g., Nuclear Hormone Receptors)
Nuclear hormone receptors are a large family of ligand-activated transcription factors that play a pivotal role in regulating a wide array of physiological and developmental processes. These receptors are key targets for drug discovery due to their ability to be modulated by small molecules. Upon ligand binding, nuclear receptors typically undergo a conformational change, allowing them to bind to specific DNA sequences known as hormone response elements in the promoter regions of target genes, thereby modulating gene expression.
There is no direct evidence in the reviewed literature to suggest that this compound itself acts as a ligand for nuclear hormone receptors. However, research on structurally related quinoline derivatives has revealed other forms of biological activity, primarily through interference with different signaling pathways.
One area of investigation has been the development of heterodimers incorporating a quinoline structure. For example, a series of heterodimers composed of 6-chlorotacrine and a 1,5,7,8-tetrahydro-quinoline-2,6-dione moiety, connected by an amino-alkane linker, have been synthesized and evaluated for their biological activity. hkust.edu.hk These compounds were not assessed for nuclear hormone receptor binding but were found to be potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. hkust.edu.hk The most potent of these, compound 7b , exhibited significant AChE inhibition at nanomolar concentrations. hkust.edu.hk
Table 1: In Vitro Activity of a Tacrine-Tetrahydroquinoline Heterodimer Derivative
| Compound | Target | Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| 7b (a heterodimer containing a 1,5,7,8-tetrahydro-quinoline-2,6-dione moiety) | Acetylcholinesterase (AChE) | Nanomolar range | Not specified in abstract | hkust.edu.hk |
| 7b | hERG channel | 9 µM | Chinese hamster ovary cells | hkust.edu.hk |
| 7b | Cytotoxicity | 11 µM | HepG2 human liver cells | hkust.edu.hk |
Furthermore, naturally occurring complex alkaloids containing a quinoline-dione core structure have been identified. Cyclopiamines C and D, for instance, possess a 4,5-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-2,6-dione ring system. acs.org These compounds, isolated from the fungus Penicillium sp., have been evaluated for their cytotoxic and antimicrobial activities in vitro. acs.org Another class of related natural products, the penicisteckins, which are isochroman-derived dimers, have also been isolated and structurally characterized. acs.org
Table 2: Biological Activity of Natural Products with a Quinoline-Dione Core
| Compound Class | Core Structure | Observed In Vitro Activity | Source Organism | Reference |
|---|---|---|---|---|
| Cyclopiamines C and D | 4,5-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-2,6-dione | Cytotoxic and antimicrobial activities | Penicillium sp. | acs.org |
| Penicisteckins A-F | Isochroman-derived dimers | Not specified in abstract | Penicillium steckii | acs.org |
These examples highlight that while the core scaffold of this compound is present in biologically active molecules, their mechanisms of action, where studied, appear to involve targets other than nuclear hormone receptors. The direct interaction of this specific compound with any receptor signaling pathway remains an area for future investigation.
Theoretical and Computational Chemistry of 7,8 Dihydroquinoline 2,6 1h,5h Dione
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or properties. These models are developed by calculating a wide range of molecular descriptors for a series of molecules and then using statistical methods, like multiple linear regression, to correlate these descriptors with an observed activity.
A QSAR study involving 7,8-Dihydroquinoline-2,6(1H,5H)-dione would require a dataset of similar compounds with known biological activity against a specific target. Various 2D and 3D descriptors, such as molecular weight, logP (lipophilicity), and van der Waals surface area, would be calculated. The resulting QSAR equation could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. Studies on other quinoline (B57606) derivatives have successfully used QSAR to predict inhibitory activity against targets like P-glycoprotein.
Interactive Table: Examples of Molecular Descriptors for QSAR/QSPR Analysis
This table lists common descriptors that would be calculated for this compound in a QSAR/QSPR study.
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional (2D) | Molecular Weight, Number of H-bond donors/acceptors | Basic structural and physicochemical properties. |
| Topological (2D) | Wiener Index, Balaban Index | Describes molecular branching and shape. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and 3D shape. |
| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Describes the electronic properties and charge distribution. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) might interact with a biological macromolecule, typically a protein (receptor).
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on a function that estimates the binding affinity. The result is a predicted binding mode and an estimated binding energy (or score), with lower energy values suggesting stronger binding.
While no specific docking studies for this compound have been reported, this technique has been widely applied to related quinoline compounds to predict their potential as inhibitors of various protein targets, such as kinases or dehydrogenases. A docking study of this compound would reveal key potential interactions, such as hydrogen bonds between its carbonyl oxygens or N-H group and amino acid residues in a protein's active site.
Interactive Table: Illustrative Molecular Docking Results
This table shows a hypothetical docking result for this compound with a protein kinase target. This data is for illustrative purposes only.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Protein Kinase X | -8.2 | ASP-168, LYS-72, LEU-145 | H-bond with ASP-168 (C=O group), H-bond with LYS-72 (N-H group), Hydrophobic interaction with LEU-145 |
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms over time. An MD simulation typically follows a high-scoring pose from molecular docking. Its purpose is to assess the stability of the predicted binding mode. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD value over the simulation time suggests the complex is stable. Furthermore, MD simulations allow for the analysis of the persistence of interactions, like hydrogen bonds, over time.
For this compound, an MD simulation would validate a docking prediction by showing whether the key hydrogen bonds and hydrophobic interactions are maintained in a dynamic, solvated environment. This provides a more rigorous assessment of the compound's potential as an inhibitor for a given target.
Prediction of Spectroscopic Signatures and Molecular Descriptors
Computational chemistry provides powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules prior to or in conjunction with experimental synthesis and analysis. For this compound, also identified in chemical databases as 7,8-dihydroquinoline-2,5(1H,6H)-dione with CAS number 15450-69-8, theoretical calculations can offer significant insights. chemhifuture.comnih.govsigmaaldrich.com Methods such as Density Functional Theory (DFT) are commonly employed to calculate molecular geometries, spectroscopic signatures, and various molecular descriptors for quinoline-based compounds. dergipark.org.trmdpi.com
Predicted Spectroscopic Signatures
While detailed computational studies focused exclusively on predicting the full spectroscopic profile of this compound are not extensively detailed in the surveyed literature, the established methodologies for related quinoline structures allow for a clear understanding of what such predictions would entail. mdpi.com
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is a standard application of quantum chemical calculations. Such calculations for this compound would provide the theoretical chemical shifts (δ) for each unique proton and carbon atom. The predicted ¹H NMR spectrum would show signals for the aliphatic protons of the cyclohexanone (B45756) ring, the vinylic protons on the dihydropyridinone ring, and the N-H proton of the lactam. Similarly, the ¹³C NMR spectrum would predict the chemical shifts for the two distinct carbonyl carbons (one amide, one ketone), the sp² carbons of the double bond, and the sp³ carbons of the saturated ring. mdpi.commdpi.com Comparing calculated and experimental spectra is a powerful method for structure verification. mdpi.com
IR Spectroscopy: Theoretical vibrational frequency calculations can produce a predicted Infrared (IR) spectrum. For this molecule, key absorption bands would be predicted for the fundamental vibrational modes. These include the stretching frequency (ν) of the N-H bond, the two C=O bonds (amide and ketone), the C=C bond within the heterocyclic ring, and the C-H bonds of the aliphatic ring. mdpi.com The precise predicted frequencies of the carbonyl stretches can provide insight into the electronic environment and potential for hydrogen bonding.
UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations would determine the maximum absorption wavelengths (λmax) and corresponding oscillator strengths. For this compound, the predicted spectrum would likely feature absorptions corresponding to π→π* and n→π* electronic transitions associated with its conjugated lactam and enone chromophores.
Predicted Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are critical in fields like quantitative structure-activity relationship (QSAR) studies. dergipark.org.tr A variety of descriptors for this compound (as 7,8-dihydroquinoline-2,5(1H,6H)-dione) have been computed and are available through chemical databases. nih.gov Furthermore, quantum chemical calculations on related quinolinediones have been used to determine electronic properties like dipole moment and frontier molecular orbital energies (HOMO and LUMO), which are key indicators of reactivity. dergipark.org.trmdpi.com
Table 1: Predicted Molecular Descriptors for 7,8-Dihydroquinoline-2,5(1H,6H)-dione Data sourced from computational models. nih.gov
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Exact Mass | 163.063328530 Da |
| IUPAC Name | 1,6,7,8-tetrahydroquinoline-2,5-dione |
| InChI | InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) |
| InChIKey | AUMQUQJTKCJMPA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=O)N2)C(=O)C1 |
| Topological Polar Surface Area | 46.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Applications of 7,8 Dihydroquinoline 2,6 1h,5h Dione Derivatives in Chemical Biology and Material Science Excluding Direct Therapeutic Applications
Development as Chemical Probes for Biological Systems
The development of chemical probes is essential for elucidating complex biological pathways and for high-throughput screening (HTS) to identify novel bioactive molecules. While derivatives of 7,8-dihydroquinoline-2,5(1H,6H)-dione are primarily known for their biological activities, the underlying scaffold possesses properties that make it a candidate for probe development. Luminometric techniques, for instance, are highly suitable for HTS assays due to their high sensitivity and low background interference. mdpi.com
The core structure's potential for modification allows for the attachment of reporter groups, such as fluorophores or chemiluminescent moieties, which could enable the tracking and quantification of biological processes. For example, in the broader field of heterocyclic chemistry, lophine (2,4,5-triphenyl-1H-imidazole) derivatives have been designed as chemiluminescent pro-enhancers to create probes for enzyme activity assays. mdpi.com This strategic approach, where a core scaffold is systematically modified to create a sensitive probe, could be applied to the dihydroquinoline system. The synthetic accessibility of the 7,8-dihydroquinoline-2,5(1H,6H)-dione nucleus makes it an attractive starting point for designing novel probes for various biological targets, although specific examples of its use in this context are not yet widely reported.
Scaffold for Combinatorial Library Synthesis for High-Throughput Screening
The 7,8-dihydroquinoline-2,5(1H,6H)-dione core is an excellent scaffold for combinatorial library synthesis due to the existence of efficient one-pot and multi-component reaction protocols. researchgate.netgoogle.com These synthetic strategies enable the rapid generation of a large number of structurally diverse derivatives from a common set of starting materials. Such libraries are invaluable for high-throughput screening (HTS), a process used to quickly assess the activity of many compounds for a specific biological or chemical function.
Efficient synthetic routes, such as those starting from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and various primary amines or ammonium (B1175870) acetate (B1210297), allow for the creation of a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields. researchgate.net By varying the substituents on the starting materials (e.g., using different aromatic aldehydes or anilines), chemists can systematically explore the chemical space around the dihydroquinoline core. acs.orgnih.gov This approach facilitates the discovery of structure-activity relationships and the optimization of compounds for specific applications.
One patented method highlights a "one-pot" synthesis that is advantageous for its mild reaction conditions, high chemical selectivity, and good atomic economy, making it suitable for generating a library of derivatives with minimal environmental impact. google.com The table below summarizes a representative multi-component synthesis, illustrating how different starting materials can be combined to produce a library of diverse dihydroquinoline derivatives. acs.orgnih.gov
Table 1: Example of Combinatorial Synthesis of Dihydroquinoline Derivatives
| Aldehyde Component | Aniline Component | Natural Product Core | Resulting Dihydroquinoline Derivative |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Aniline | Embelin (B1684587) | Dihydroquinoline embelin derivative with a 4-nitrophenyl group |
| 4-Chlorobenzaldehyde | 4-Chloroaniline | Embelin | Dihydroquinoline embelin derivative with chloro-substituents |
This combinatorial approach is crucial for generating the molecular diversity needed for effective HTS campaigns in drug discovery and materials science.
Exploration of Optical and Electronic Properties for Materials Science
Quinolines and their dihydroquinoline derivatives are recognized for their applications as luminescent materials. acs.orgnih.gov The inherent electronic structure of the fused heterocyclic ring system, featuring an extended π-conjugated system, is responsible for these optical properties. These characteristics make them promising candidates for development in materials science, including as components in sensors or organic light-emitting diodes (OLEDs).
The ability to modify the core structure through combinatorial synthesis allows for the fine-tuning of its electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups at various positions on the quinoline (B57606) ring can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths of the material. While much of the research into the optical properties of dihydroquinoline derivatives has been in the context of biological imaging, the fundamental principles are directly applicable to materials science. The development of these compounds as industrial agrochemicals and sensors further underscores their versatility. nih.gov
Use as Synthetic Intermediates for Complex Natural Product Synthesis
The 7,8-dihydroquinoline-2,5(1H,6H)-dione scaffold serves as a versatile synthetic intermediate for the construction of more complex molecules, including natural product analogs and other functionalized quinolines. researchgate.netprepchem.com Its utility stems from the reactivity of both the dihydro- and dione- functionalities, which allows for selective chemical transformations.
One of the most common transformations is the oxidation of the dihydroquinoline ring to yield the fully aromatic quinoline system. This dehydrogenation can be achieved using a variety of oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being particularly effective due to short reaction times and straightforward product isolation. acs.orgnih.gov This strategy has been employed in the synthesis of quinoline derivatives fused to the natural benzoquinone embelin. acs.orgnih.gov
Furthermore, the core structure can undergo other modifications. For instance, 7,8-dihydro-2,5-quinoline-dione can be converted into a 2-chloro-7,8-dihydro-5-quinolinone, which can then be subjected to further reactions like bromination to introduce additional functional handles. prepchem.com These halogenated intermediates are valuable precursors for cross-coupling reactions, enabling the attachment of a wide range of substituents. The dihydroquinoline framework has also been noted as a key building block for the synthesis of pyranoquinolinone alkaloids. researchgate.net
Table 2: Examples of 7,8-Dihydroquinoline-2,5(1H,6H)-dione as a Synthetic Intermediate
| Starting Material | Reagent(s) | Product | Application/Significance | Reference |
|---|---|---|---|---|
| Dihydroquinoline embelin derivative | DDQ | Quinoline embelin derivative | Access to fully aromatized, complex natural product analogs | acs.orgnih.gov |
| 7,8-Dihydro-2,5-quinoline-dione | PCl₅/POCl₃ (conceptual) | 2-Chloro-7,8-dihydro-5-quinolinone | Intermediate for further functionalization | prepchem.com |
The role of 7,8-dihydroquinoline-2,5(1H,6H)-dione and its derivatives as foundational building blocks highlights their importance in synthetic organic chemistry for accessing a broad range of complex and functionally rich molecules. nih.govmdpi.com
Future Research Directions and Challenges for 7,8 Dihydroquinoline 2,6 1h,5h Dione Research
Development of Highly Efficient and Sustainable Synthetic Routes for the 2,6-Dione Isomer
A fundamental challenge in the study of 7,8-Dihydroquinoline-2,6(1H,5H)-dione is the lack of established, efficient, and sustainable synthetic methodologies. While general methods for the synthesis of related dihydroquinolinone and quinolinedione structures exist, such as those involving the reaction of cyclohexane-1,3-diones with various reagents, these have not been specifically optimized for the 2,6-dione isomer. researchgate.netchem960.comrsc.org
Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of:
Catalytic Systems: Investigating novel catalysts that can direct the regioselectivity of cyclization reactions to favor the formation of the 2,6-dione isomer.
One-Pot Reactions: Designing multi-component reactions that can construct the core structure in a single, efficient step, minimizing waste and purification efforts.
Alternative Starting Materials: Exploring readily available and renewable starting materials to enhance the sustainability of the synthesis.
A significant hurdle will be controlling the regiochemistry of the dione (B5365651) formation, as the synthesis of quinoline-diones often results in mixtures of isomers. Overcoming this challenge is paramount for any future investigation into the properties and applications of this compound.
Comprehensive Investigation of Novel Chemical Transformations and Rearrangements
The chemical reactivity of this compound is currently a black box. A thorough investigation into its chemical transformations and potential for rearrangements is essential to understand its fundamental chemical nature and to unlock its utility as a synthetic intermediate.
Key areas for future exploration include:
Functional Group Manipulations: Systematically studying the reactivity of the carbonyl groups and the N-H bond to understand how they can be selectively modified. This could involve a range of reactions such as reductions, oxidations, and condensations.
Ring-Opening and Ring-Closing Reactions: Investigating the stability of the heterocyclic ring system and its propensity to undergo rearrangements or ring-opening under various conditions.
Dimerization and Polymerization: Exploring the potential for self-condensation or polymerization, which could lead to novel materials with unique properties. mdpi.com
Understanding these transformations will be crucial for derivatizing the core structure, a necessary step for probing structure-activity relationships and developing new applications.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The biological activities of the broader quinoline-5,8-dione class of compounds, which exhibit anticancer, antimalarial, antiviral, antibacterial, and antifungal properties, suggest that this compound may also possess interesting pharmacological activities. nih.gov However, without experimental data, this remains speculative.
A critical future direction is the comprehensive biological screening of this specific isomer. This should be followed by in-depth mechanistic studies to:
Identify Biological Targets: Determine the specific enzymes, receptors, or cellular pathways with which the compound interacts.
Elucidate Mechanisms of Action: Understand how the compound exerts its biological effects at a molecular level. This could involve studies on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways. researchgate.net
Investigate Structure-Activity Relationships (SAR): Synthesize and test a library of derivatives to understand how modifications to the core structure affect its biological activity.
These investigations will be instrumental in determining the therapeutic potential of this compound and guiding the design of more potent and selective analogs.
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
In parallel with experimental work, advanced computational methods can provide valuable insights into the structure and potential function of this compound. The lack of experimental data makes computational modeling an even more critical tool for initial exploration.
Future computational research should focus on:
Quantum Mechanical Calculations: To predict the molecule's geometry, electronic properties, and spectral characteristics, which can aid in its identification and characterization.
Molecular Docking: To screen for potential biological targets by simulating the binding of the compound to the active sites of various proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a dataset of active and inactive derivatives is generated, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.
These predictive models can help to prioritize synthetic targets and guide the design of more effective compounds, saving significant time and resources.
Exploration of New Applications beyond Traditional Medicinal Chemistry
While the primary focus for many quinoline (B57606) derivatives is medicinal chemistry, the unique structural and electronic properties of this compound may lend themselves to a variety of other applications. researchgate.net
Future research should not be limited to its biological potential and should explore its utility in areas such as:
Materials Science: Investigating its potential as a building block for novel polymers or as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.
Agrochemicals: Screening for potential herbicidal, insecticidal, or fungicidal activity, given the known applications of other heterocyclic compounds in agriculture. researchgate.net
Catalysis: Exploring the potential of its metal complexes to act as catalysts in organic transformations.
A multidisciplinary approach will be essential to uncover the full range of applications for this underexplored molecule. The journey from a chemical curiosity to a valuable compound is fraught with challenges, but the potential rewards of systematically investigating this compound are substantial.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7,8-Dihydroquinoline-2,6(1H,5H)-dione?
- Methodological Answer : The compound can be synthesized via a one-pot reaction using Meldrum’s acid and enaminones under microwave irradiation, achieving moderate yields (45–65%) by optimizing solvent systems (e.g., toluene with TsOH) and reaction time . Alternatively, solvent-free solid-state synthesis with 5,5-dimethyl-1,3-cyclohexanedione and 1,3-diaryl-2-propen-1-one derivatives provides a green chemistry approach, reducing purification steps .
Q. What analytical methods are standard for characterizing this compound?
- Methodological Answer : Cross-validation using UV-Vis spectroscopy (415 nm absorption for quinone moieties) , H/C NMR (to confirm hydrogenation and carbonyl groups) , and IR spectroscopy (for lactam and ketone functionalities) . X-ray diffraction (XRD) is critical for resolving crystallographic ambiguity in fused-ring systems .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?
- Methodological Answer : Discrepancies between NMR-derived conformers and XRD crystal structures may arise from dynamic equilibria in solution. Use variable-temperature NMR to detect tautomerism or rotational barriers, and compare with DFT-optimized geometries to reconcile differences .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance can reduce cyclization efficiency. Employ microwave-assisted synthesis to enhance reaction kinetics or introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 5-position to stabilize intermediates, as shown in pyrimidoquinoline-dione syntheses .
Q. How can computational modeling guide the design of novel 7,8-Dihydroquinoline-dione analogs?
- Methodological Answer : Hartree-Fock or DFT calculations predict regioselectivity in heterocyclization reactions. For example, quantum chemical modeling of isatoic anhydride reactions identifies favorable transition states for spiro-fused derivatives . Pair these insights with experimental validation via HPLC-MS to track intermediate formation .
Q. What methodologies evaluate the biological activity of 7,8-Dihydroquinoline-dione derivatives?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition or cytotoxicity screening) using structure-activity relationship (SAR) studies. For instance, introducing thiobenzyl groups at the 2-position enhances antimicrobial activity in pyrimidoquinoline-diones . Always include positive controls (e.g., doxorubicin for antitumor assays) and validate solubility in DMSO/PBS mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
